molecular formula C43H47N2NaO6S2 B1671883 Indocyanine green CAS No. 3599-32-4

Indocyanine green

Cat. No.: B1671883
CAS No.: 3599-32-4
M. Wt: 775.0 g/mol
InChI Key: MOFVSTNWEDAEEK-UHFFFAOYSA-M
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Description

Indocyanine green is a cyanine dye used extensively in medical diagnostics. It is known for its near-infrared fluorescence properties, which make it particularly useful in imaging techniques. This compound is used to determine cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography . It has a peak spectral absorption at about 800 nm, allowing it to penetrate retinal layers and image deeper patterns of circulation than other dyes .

Mechanism of Action

Indocyanine Green (ICG), also known as Foxgreen or Cardiogreen, is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used as a diagnostic agent in various medical applications .

Target of Action

ICG’s primary targets are the hepatic parenchymal cells . It is taken up from the plasma almost exclusively by these cells and is secreted entirely into the bile . This characteristic makes ICG a helpful index of hepatic function .

Mode of Action

Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin . It undergoes no significant extrahepatic or enterohepatic circulation . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile, suggesting that the biliary mucosa is sufficiently intact to prevent diffusion of the dye, though allowing diffusion of bilirubin .

Biochemical Pathways

ICG is involved in the hepatic function pathway. It is taken up by the hepatic parenchymal cells and secreted into the bile . This process allows for the assessment of liver function and blood flow .

Pharmacokinetics

ICG has a unique pharmacokinetic profile. It is rapidly taken up by the liver from the plasma and is secreted entirely into the bile . It undergoes no significant extrahepatic or enterohepatic circulation . The half-life of ICG is about 150 to 180 seconds , and it is removed from circulation exclusively by the liver to bile .

Result of Action

The primary result of ICG’s action is the ability to determine cardiac output, hepatic function, and liver blood flow . It is also used for ophthalmic and cerebral angiography . When exposed to near-infrared light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .

Action Environment

The action of ICG is influenced by environmental factors. For instance, its fluorescence properties are affected by its concentration and the pH of its environment . Moreover, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching .

Advantages and Limitations for Lab Experiments

Indocyanine green is a fluorescent dye that is widely used in medical and biological research due to its ability to interact with biological molecules and structures and its near-infrared fluorescence properties. However, like any tool, this compound has both advantages and limitations for use in laboratory experiments.

Advantages:

  1. Versatility: This compound can be used in a variety of applications, including the visualization of blood flow and the assessment of cardiac function.
  2. High sensitivity: This compound has a high fluorescence intensity, making it a highly sensitive tool for use in laboratory experiments.
  3. Non-toxic: This compound has a low toxicity profile and is generally considered to be safe for use in medical and biological research.
  4. Long shelf-life: This compound is a stable compound that has a long shelf-life, making it an attractive option for use in laboratory experiments.
  5. Compatibility with imaging equipment: This compound is compatible with a variety of imaging equipment, including near-infrared spectroscopy (Indocyanine greenS) and fluorescence imaging systems.

Limitations:

  1. Interaction with biological systems: This compound is a foreign substance that may interact with biological systems in unexpected ways, which can limit its utility in certain applications.
  2. Interference with other fluorescent dyes: This compound may interfere with the fluorescence of other dyes that are used in laboratory experiments, leading to inaccurate results.
  3. Cost: This compound is relatively expensive, which can limit its use in large-scale or long-term experiments.
  4. Excretion from the body: This compound is rapidly excreted from the body, which can limit its persistence in biological systems and limit its utility in certain applications.

Future Directions

Indocyanine green is a versatile fluorescent dye that has been widely used in medical and biological research. Its near-infrared fluorescence properties, combined with its low toxicity and high sensitivity, have made it a valuable tool for a variety of applications. In the future, there is a potential for this compound to be used in even more innovative ways, and the following are some of the most promising future directions for this dye:

  1. Development of new this compound -based imaging techniques: Researchers are exploring new and innovative ways to use This compound for imaging biological systems, including the development of new This compound -based imaging techniques that can be used to visualize biological structures in greater detail.
  2. Expansion of This compound use in clinical applications: This compound has already been used in a variety of clinical applications, including the assessment of cardiac function and the visualization of blood flow. In the future, there is a potential for This compound to be used in even more clinical applications, such as the assessment of liver function and the visualization of lymphatic systems.
  3. Improving the sensitivity and specificity of This compound: Researchers are exploring new ways to improve the sensitivity and specificity of This compound, including the development of new This compound -based probes that can be targeted to specific biological structures or molecules.
  4. Expansion of This compound use in drug development: This compound has already been used in preclinical studies to assess the pharmacokinetics and efficacy of new drugs. In the future, there is a potential for This compound to be used in even more advanced drug development studies, such as phase I and phase II clinical trials.
  5. Integration of This compound with other imaging techniques: Researchers are exploring new ways to integrate This compound with other imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT), to provide even more comprehensive information about biological systems.

In conclusion, the future of this compound is very promising, and the dye has a potential to be used in even more innovative ways in the future. With continued research and development, this compound has the potential to play an even larger role in medical and biological research and in the development of new diagnostic and therapeutic technologies.

Preparation Methods

Indocyanine green can be synthesized by reacting 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone without a solvent to produce 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate. This intermediate is then treated with N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide and triethylamine in ethanol, followed by extraction in ether, and finally converted to the sodium iodide salt in an alcoholic solvent . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis and purity.

Chemical Reactions Analysis

Indocyanine green undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions but often involve changes in the dye’s fluorescence properties.

Scientific Research Applications

Indocyanine green has a wide range of scientific research applications:

Comparison with Similar Compounds

Indocyanine green is unique due to its near-infrared fluorescence properties and its ability to bind tightly to plasma proteins. Similar compounds include:

This compound stands out due to its deeper tissue penetration and lower photobleaching properties compared to other dyes .

Properties

CAS No.

3599-32-4

Molecular Formula

C43H47N2NaO6S2

Molecular Weight

775.0 g/mol

IUPAC Name

sodium;4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1

InChI Key

MOFVSTNWEDAEEK-UHFFFAOYSA-M

impurities

...COMMERCIAL PRODUCT CONTAINS MOISTURE & ABOUT 5% SODIUM IODIDE AS CONTAMINANT.

SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Appearance

Solid powder

Color/Form

DARK GREEN, BLUE-GREEN, OLIVE BROWN, DARK BLUE, OR BLACK POWDER, SOLN ARE DEEP EMERALD-GREEN IN COLOR

Key on ui other cas no.

3599-32-4

physical_description

Dark green, blue-green, olive brown, dark blue, or black solid;  Solutions are deep emerald-green;  [HSDB]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

UNSTABLE IN SOLN.
Solutions are stable only for a few hours and cannot be kept overnight.

solubility

SOL IN WATER & METHANOL;  PRACTICALLY INSOL IN MOST OTHER ORG SOLVENTS
Soluble in water, less soluble in ethanol.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cardio Green
Cardio-Green
Cardiogreen
Green, Indocyanine
Indocyanine Green
Ujoveridin
Vofaverdin
Vophaverdin
Wofaverdin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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